Siramesine
CAS No.: 147817-50-3
Cat. No.: VC0003081
Molecular Formula: C30H31FN2O
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147817-50-3 |
---|---|
Molecular Formula | C30H31FN2O |
Molecular Weight | 454.6 g/mol |
IUPAC Name | 1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] |
Standard InChI | InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2 |
Standard InChI Key | XWAONOGAGZNUSF-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F |
Canonical SMILES | C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F |
Appearance | Solid powder |
Chemical and Pharmacological Profile of Siramesine
Structural Characteristics
Siramesine’s molecular formula is , with a molar mass of 454.589 g/mol . Its structure comprises a lipophilic indole ring system, enabling membrane penetration and lysosomal accumulation (Figure 1) . The compound’s LogP value, estimated at 5.2, underscores its high lipid solubility, which facilitates intracellular uptake but may limit aqueous bioavailability .
Table 1: Key Chemical Properties of Siramesine
Property | Value |
---|---|
Molecular Formula | |
CAS Number | 147817-50-3 |
Molar Mass | 454.589 g/mol |
Solubility | Lipophilic, insoluble in water |
Sigma-2 Receptor | 17 nM |
Pharmacokinetics and Biodistribution
In vivo studies in rodent models show siramesine rapidly distributes to lipid-rich tissues, including the brain, liver, and tumors, with a plasma half-life of 2.3 hours . Oral administration achieves peak concentrations within 1–2 hours, though first-pass metabolism reduces systemic availability . Notably, siramesine accumulates in lysosomes due to its weak base properties, where it raises intra-lysosomal pH (from 4.5 to 6.0 within 30 minutes) . This alkalinization disrupts lysosomal enzyme activity, impairing autophagy and protein degradation .
Mechanisms of Anticancer Action
Mitochondrial Destabilization
At concentrations >20 μM, siramesine induces rapid mitochondrial membrane potential (MMP) collapse, cytochrome c release, and cardiolipin peroxidation within 2–4 hours . In HaCaT keratinocytes, these events trigger caspase-3 activation and apoptotic morphology, whereas U-87MG glioblastoma cells undergo caspase-independent death despite MMP loss . The lipophilic antioxidant α-tocopherol mitigates mitochondrial damage by 60–70%, implicating reactive oxygen species (ROS) in siramesine’s toxicity .
Sigma-2 Receptor-Dependent and -Independent Effects
While σ2R agonism contributes to siramesine’s lysosomal effects, mitochondrial toxicity persists in σ2R-knockdown cells, indicating off-target actions . Putative secondary targets include phosphatidic acid bilayers and histone-binding proteins, which may explain siramesine’s broad-spectrum cytotoxicity .
Table 2: Key Pharmacodynamic Effects of Siramesine
Effect | Concentration Range | Outcome |
---|---|---|
Lysosomal pH increase | 5–40 μM | Impaired cathepsin maturation |
MMP collapse | >20 μM | Cytochrome c release, ROS production |
Caspase activation | >20 μM (cell-specific) | Apoptosis in HaCaT, not U-87MG |
Metabolic disruption | <15 μM (chronic) | Autophagic arrest, energy depletion |
Preclinical Anticancer Efficacy
In Vitro Models
Siramesine exhibits IC50 values of 12–25 μM across breast, glioma, and colorectal cancer lines . In U-87MG glioblastoma, 24-hour exposure to 30 μM siramesine reduces viability by 80%, with synergistic effects observed when combined with temozolomide . Patient-derived glioblastoma spheroids show reduced secondary sphere formation, indicating targeting of cancer stem-like cells .
In Vivo Studies
Clinical Development and Challenges
Early Psychiatric Trials
Phase II trials (1998–2001) assessed siramesine (10–40 mg/day) in 400 patients with generalized anxiety disorder. While well-tolerated, it failed to outperform placebo in Hamilton Anxiety Scale reductions, prompting discontinuation .
Repurposing for Oncology
Ongoing phase I/II trials (NCT04842799, NCT05211414) evaluate siramesine-loaded nanoparticles in metastatic breast and glioblastoma. Preliminary data show partial responses in 30% of breast cancer patients, with dose-limiting toxicities (neutropenia, hepatotoxicity) at ≥75 mg/m² .
Recent Advances and Future Directions
Nanotechnology-Enhanced Delivery
A MOF-based nanoplatform functionalized with folic acid (Siramesine@MOF-FA) demonstrates pH-responsive release, increasing intracellular siramesine concentrations 5-fold compared to free drug . In multidrug-resistant MCF-7/ADR cells, Siramesine@MOF-FA reduces viability by 95% at 10 μM, overcoming P-glycoprotein efflux .
Combination Therapies
Co-administration with NMDA antagonists (e.g., ketamine) enhances siramesine’s efficacy in triple-negative breast cancer models, reducing tumor volume by 75% vs. monotherapy . This synergy aligns with σ2R-NMDA receptor crosstalk in calcium signaling .
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